molecular formula C14H27NOS B13813837 Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- CAS No. 66859-56-1

Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-

Cat. No.: B13813837
CAS No.: 66859-56-1
M. Wt: 257.44 g/mol
InChI Key: VFKDTAYBPUAGSA-UHFFFAOYSA-N
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Description

Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- is a chemical compound with the molecular formula C14H27NOS It is a derivative of butyramide, where the butyramide structure is modified with a cyclohexyl group, an ethyl group, and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- typically involves the following steps:

    Starting Materials: The synthesis begins with butyric acid, cyclohexylamine, and ethyl mercaptan.

    Formation of Butyramide: Butyric acid is first converted to butyramide by reacting with ammonia or an amine.

    Introduction of Cyclohexyl Group: The butyramide is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Addition of Ethyl and Ethylthio Groups: Finally, ethyl mercaptan is introduced to add the ethyl and ethylthio groups to the compound.

Industrial Production Methods

Industrial production of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: The parent compound, simpler in structure.

    N-Cyclohexylbutyramide: Lacks the ethyl and ethylthio groups.

    2-Ethylbutyramide: Lacks the cyclohexyl and ethylthio groups.

Uniqueness

This detailed article provides a comprehensive overview of Butyramide, N-cyclohexyl-2-ethyl-2-ethylthio-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66859-56-1

Molecular Formula

C14H27NOS

Molecular Weight

257.44 g/mol

IUPAC Name

N-cyclohexyl-2-ethyl-2-ethylsulfanylbutanamide

InChI

InChI=1S/C14H27NOS/c1-4-14(5-2,17-6-3)13(16)15-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3,(H,15,16)

InChI Key

VFKDTAYBPUAGSA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC1CCCCC1)SCC

Origin of Product

United States

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